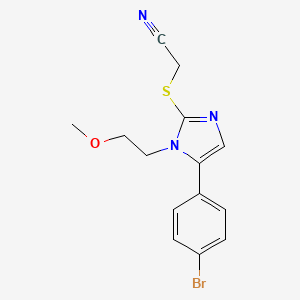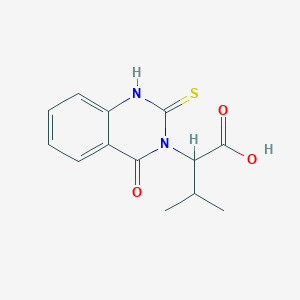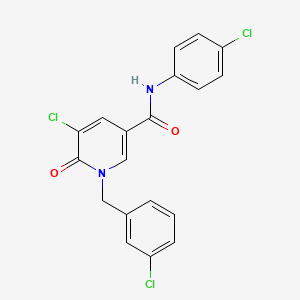![molecular formula C22H30N2O3S B2519386 N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 880414-38-0](/img/structure/B2519386.png)
N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the endocannabinoid transporter, which makes it an attractive candidate for research in the field of pain management and neuroprotection.
作用機序
The mechanism of action of AM404 involves the inhibition of the endocannabinoid transporter, which leads to an increase in the levels of anandamide in the brain. Anandamide is an endogenous cannabinoid that binds to the CB1 receptor, which is involved in the modulation of pain perception. The increased levels of anandamide produced by AM404 lead to the activation of the CB1 receptor, which results in analgesic effects.
Biochemical and Physiological Effects:
AM404 has been shown to produce a range of biochemical and physiological effects in animal models of pain and neuroinflammation. Studies have demonstrated that AM404 can reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of neuroinflammatory diseases.
実験室実験の利点と制限
AM404 has several advantages for lab experiments, including its high potency and selectivity for the endocannabinoid transporter. However, the limitations of AM404 include its poor solubility in water and its potential for non-specific effects on other transporters.
将来の方向性
There are several future directions for research on AM404, including its potential therapeutic applications in the treatment of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Additionally, research could focus on the development of more potent and selective inhibitors of the endocannabinoid transporter, which could lead to the development of more effective treatments for pain management and neuroprotection.
Conclusion:
In conclusion, AM404 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the field of pain management and neuroprotection. The compound's mechanism of action involves the inhibition of the endocannabinoid transporter, which leads to an increase in the levels of anandamide in the brain. While there are limitations to the use of AM404 in lab experiments, its potential for future research and development is promising.
合成法
The synthesis of AM404 involves the reaction of 1-adamantylmethylamine with 2-chloro-N-(2-phenylethyl)acetamide, followed by the reaction of the resulting product with methylsulfonyl chloride. The final product is obtained after purification through recrystallization.
科学的研究の応用
AM404 has been extensively studied for its potential therapeutic applications in the field of pain management, neuroprotection, and neuroinflammation. Studies have shown that AM404 can inhibit the uptake of the endocannabinoid anandamide, which leads to an increase in the levels of this endogenous cannabinoid in the brain. This increase in anandamide levels has been shown to produce analgesic effects in animal models of pain.
特性
IUPAC Name |
N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-24(28(26,27)8-7-17-5-3-2-4-6-17)15-21(25)23-16-22-12-18-9-19(13-22)11-20(10-18)14-22/h2-8,18-20H,9-16H2,1H3,(H,23,25)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQVQJAOBRODIE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC12CC3CC(C1)CC(C3)C2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)NCC12CC3CC(C1)CC(C3)C2)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2519303.png)
![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate](/img/structure/B2519304.png)


![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2519309.png)



![2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2519314.png)


![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)
![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)
